

Technical Guide: Physicochemical Properties of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B172950

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Introduction

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, provides a versatile platform for the synthesis of novel compounds with potential biological activities and advanced material properties. This technical guide provides a comprehensive overview of the known physical properties of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for its synthesis.

Core Physical Properties

The physical characteristics of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** are crucial for its handling, storage, and application in further synthetic endeavors. While exhaustive experimental data for this specific molecule is not widely published, the available information is summarized below.

Property	Value	Source
IUPAC Name	3-bromo-5-fluoro-2-hydroxybenzaldehyde	[1]
CAS Number	178546-34-4	[1]
Molecular Formula	C ₇ H ₄ BrFO ₂	
Molecular Weight	219.01 g/mol	[2]
Physical Form	Solid	[1]
Storage Temperature	Ambient Temperature	[1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the searched literature. General protocols for their determination are provided in the following section.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of essential physical properties of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C. Impurities tend to depress and broaden the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, powdered **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder.^[3] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.^[4]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range is indicative of high purity.

Determination of Solubility

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For qualitative assessment, the dissolution of a small amount of solute in a given volume of solvent is observed.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Graduated pipettes

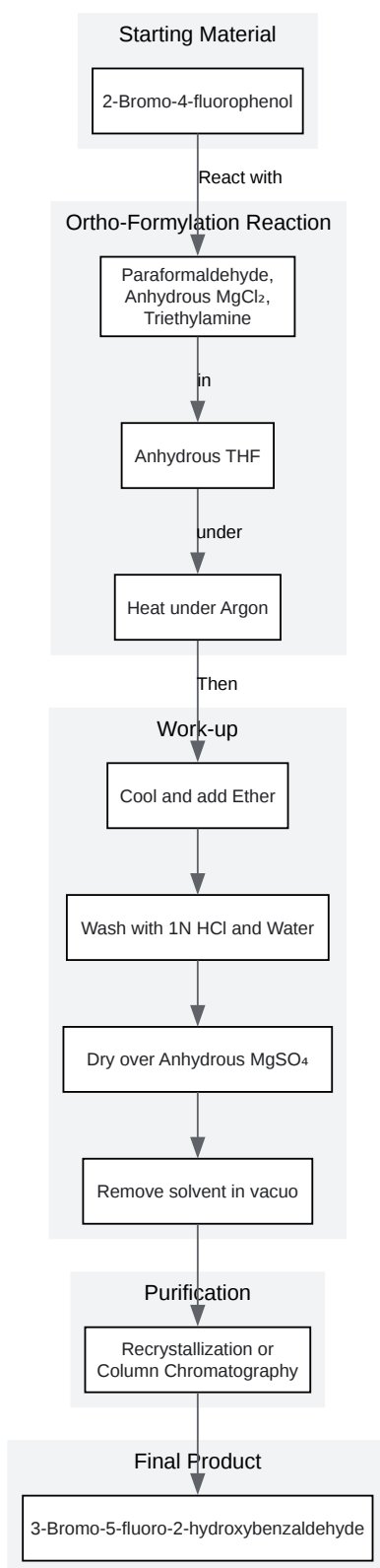
- Analytical balance

Procedure for Qualitative Determination:

- Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
- Sample Preparation: A small, accurately weighed amount of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
- Dissolution: The mixtures are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
- Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent at that concentration.

Logical Workflow for Synthesis

While a specific, detailed synthesis protocol for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** was not found, a plausible synthetic route can be devised based on established methods for the synthesis of substituted salicylaldehydes. The ortho-formylation of a substituted phenol is a common and effective strategy.^[5] The following diagram illustrates a logical workflow for the synthesis of the target compound.



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Caption: Proposed synthesis workflow for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

Conclusion

This technical guide has consolidated the available physical property data for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** and provided standardized protocols for the experimental determination of its key characteristics. The outlined synthetic workflow offers a logical approach for its preparation. This information serves as a valuable resource for researchers and professionals engaged in the fields of drug discovery and materials science, facilitating the effective utilization of this versatile chemical intermediate.

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